Thymidine 5'-triphosphate sodium salt

概要

説明

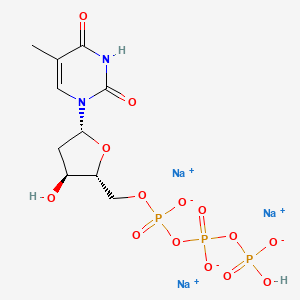

Thymidine 5’-triphosphate sodium salt is a nucleotide analog that plays a crucial role in the synthesis of deoxyribonucleic acid (DNA). It is one of the four natural deoxynucleotides, along with deoxyadenosine 5’-triphosphate, deoxyguanosine 5’-triphosphate, and deoxycytosine 5’-triphosphate, used by DNA polymerases and reverse transcriptases for DNA biosynthesis .

準備方法

Synthetic Routes and Reaction Conditions

Thymidine 5’-triphosphate sodium salt can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of thymidine at the 5’ position using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of thymidine 5’-triphosphate sodium salt involves large-scale chemical synthesis using automated reactors. The process includes the purification of the compound through techniques such as crystallization, chromatography, and lyophilization to achieve the desired quality and concentration .

化学反応の分析

Types of Reactions

Thymidine 5’-triphosphate sodium salt undergoes various chemical reactions, including:

Phosphorylation: Addition of phosphate groups.

Hydrolysis: Breaking down into thymidine and triphosphate.

Substitution: Replacement of functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents, acids, and bases. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions include thymidine, triphosphate, and various phosphorylated intermediates. These products are essential for DNA synthesis and repair processes .

科学的研究の応用

Role in DNA Synthesis

DNA Replication and Repair

- dTTP is one of the four deoxynucleoside triphosphates required for DNA replication. It serves as a substrate for DNA polymerases during the synthesis of new DNA strands.

- The incorporation of dTTP is essential for maintaining fidelity in genetic information transfer, making it vital for cellular processes such as cell division and growth .

Applications in Molecular Biology

Polymerase Chain Reaction (PCR)

- dTTP is extensively used in PCR, a technique that amplifies specific DNA sequences. The presence of dTTP allows for the synthesis of complementary DNA strands, facilitating exponential amplification of target sequences .

DNA Sequencing

- In DNA sequencing methods, especially Sanger sequencing, dTTP is incorporated into growing DNA strands. Its role is critical in determining the sequence of nucleotides in a given DNA fragment .

cDNA Synthesis

- dTTP is also used in the synthesis of complementary DNA (cDNA) from RNA templates. This process is essential for gene expression studies and cloning applications .

Diagnostic Applications

Nucleotide Labeling

- dTTP can be labeled with radioactive isotopes or fluorescent dyes for use in various diagnostic assays. This application allows for the visualization and quantification of nucleic acids in biological samples, aiding in disease diagnosis and monitoring .

In Situ Hybridization

- In situ hybridization techniques utilize labeled dTTP to detect specific RNA or DNA sequences within fixed tissues or cells. This method is invaluable for studying gene expression patterns and localization .

Therapeutic Applications

Gene Therapy

- dTTP plays a role in gene therapy approaches where it is used to construct therapeutic genes that can be introduced into patient cells to correct genetic disorders .

Antiviral Drug Development

- Research has explored the use of nucleoside analogs related to dTTP as antiviral agents. These compounds can inhibit viral replication by interfering with the incorporation of natural nucleotides into viral genomes .

Case Studies and Research Findings

作用機序

Thymidine 5’-triphosphate sodium salt acts as a building block of DNA. It is incorporated into the growing DNA strand by DNA polymerases during replication. The compound also serves as an allosteric regulator of other nucleotides’ metabolism, influencing various biochemical pathways .

類似化合物との比較

Similar Compounds

- Deoxyadenosine 5’-triphosphate

- Deoxyguanosine 5’-triphosphate

- Deoxycytosine 5’-triphosphate

Uniqueness

Thymidine 5’-triphosphate sodium salt is unique due to its specific role in DNA synthesis and regulation. Unlike other nucleotides, it pairs exclusively with deoxyadenosine in the DNA double helix, ensuring the fidelity of genetic information during replication .

生物活性

Thymidine 5'-triphosphate sodium salt (dTTP) is a nucleotide essential for DNA synthesis and cellular processes. Its biological activity is crucial in various biochemical applications, particularly in molecular biology and therapeutic contexts. This article explores the compound's biological activity, synthesis methods, applications, and relevant case studies.

- Molecular Formula : C₁₃H₁₈N₁₁O₇P₂Na

- CAS Number : 18423-43-3

- Solubility : Soluble in water

- pH : Typically around 7.0 in solution

This compound plays a pivotal role in DNA synthesis by serving as a substrate for DNA polymerases during replication and repair processes. It is incorporated into DNA strands, facilitating cell division and growth. The compound's biological activity primarily stems from its ability to:

- Incorporate into DNA : Essential for nucleotide metabolism and the fidelity of genetic information transfer.

- Serve as a substrate for enzymes : Particularly DNA polymerases, which catalyze the formation of DNA strands.

Inhibition of Enzymatic Activity

Research indicates that dTTP can inhibit certain enzymes involved in nucleotide metabolism, such as thymidine kinase. This inhibition can lead to reduced cellular proliferation, making it a candidate for antiviral and anticancer therapies. For instance, studies have shown that thymidine analogs can impede tumor cell growth by interfering with nucleotide metabolism .

Applications

This compound is utilized in various applications:

- Molecular Biology Techniques :

- PCR (Polymerase Chain Reaction)

- DNA sequencing

- cDNA synthesis

- Therapeutic Research :

- Potential use in antiviral and anticancer treatments due to its role in inhibiting cell proliferation.

Comparative Analysis with Other Nucleotides

The following table compares this compound with other nucleotides based on their structure and biological roles:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains deoxyribose and thymine | Exclusively involved in DNA synthesis |

| Adenosine triphosphate (ATP) | Contains ribose and adenine | Key player in energy transfer |

| Cytidine triphosphate (CTP) | Contains ribose and cytosine | Involved in RNA synthesis |

| Guanosine triphosphate (GTP) | Contains ribose and guanine | Plays a role in protein synthesis |

| Uridine triphosphate (UTP) | Contains ribose and uracil | Involved in RNA metabolism |

Case Studies

- Anticancer Applications : A study demonstrated that thymidine analogs, including dTTP, significantly inhibited the growth of specific tumor cells by disrupting nucleotide metabolism pathways . This suggests potential therapeutic applications in cancer treatment.

- Cardiomyocyte Research : In experiments assessing cardiomyocyte division, thymidine analogs were administered to evaluate their effects on cell proliferation. Results indicated that dTTP incorporation was essential for proper cell cycle progression .

- PCR Amplification Studies : this compound has been extensively used in PCR protocols, demonstrating its effectiveness as a building block for amplifying genomic DNA .

特性

IUPAC Name |

trisodium;[[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N2O14P3.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVJTOALWGZWAI-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2Na3O14P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27821-54-1 | |

| Record name | Thymidine 5'-(trisodium hydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。